LogP Comparison: Distinct Lipophilicity Profile vs. Methylated Analog
The free base of 4-(4-nitro-1H-pyrazol-1-yl)piperidine exhibits a predicted ACD/LogP of 0.64 . In contrast, a methylated analog, 1-methyl-4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine, has a calculated cLogP of approximately 1.62 [1]. This difference of ~1.0 LogP unit indicates a ten-fold higher lipophilicity for the analog, which would significantly impact its membrane permeability, solubility, and potential for off-target binding.
| Evidence Dimension | LogP (Lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 0.64 |
| Comparator Or Baseline | 1-methyl-4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine (cLogP = 1.62) |
| Quantified Difference | ΔLogP ≈ 0.98 |
| Conditions | Predicted using ACD/Labs Percepta Platform and reported cLogP [1]. |
Why This Matters
Lower lipophilicity (LogP 0.64) may offer superior aqueous solubility and reduced non-specific binding in early-stage screening, differentiating it from more lipophilic piperidine analogs.
- [1] Probes & Drugs Portal. (2025). PD011914 (cLogP 1.62). View Source
